![molecular formula C13H9ClF3N3OS B2648737 5-chloro-2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide CAS No. 898648-26-5](/img/structure/B2648737.png)

5-chloro-2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

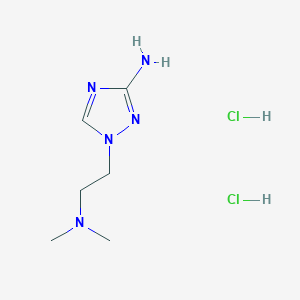

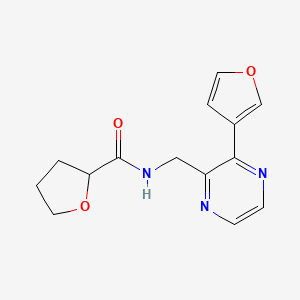

The molecular formula of this compound is C13H9ClF3N3OS. It has a molecular weight of 347.74.Physical And Chemical Properties Analysis

The boiling point of a similar compound is predicted to be 482.0±45.0 °C . The exact physical and chemical properties of this compound might vary.Wissenschaftliche Forschungsanwendungen

Gene Expression Inhibition

The compound has been explored for its potential in inhibiting the gene expression mediated by NF-kappaB and AP-1 transcription factors, aiming to enhance oral bioavailability. Studies on the pyrimidine portion of related compounds indicate that modifications at various positions on the pyrimidine ring can significantly affect activity, with certain substitutions maintaining or improving activity and bioavailability. This research outlines the importance of the carboxamide group and the effects of substitutions on the pyrimidine ring, highlighting its potential applications in gene expression modulation (Palanki et al., 2000).

Antihypertensive Activity

The antihypertensive properties of pyrimidine derivatives, including compounds structurally similar to 5-chloro-2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide, have been investigated. Synthesized compounds were evaluated for their ability to lower blood pressure, with some showing significant activity comparable to standard drugs like nifedipine. This suggests potential applications of such compounds in the development of new antihypertensive medications (Alam et al., 2010).

Cytotoxic Activity

Research into novel 5-methyl-4-thiopyrimidine derivatives for cytotoxic activity against various cancer and normal cell lines has shown interesting results. The synthesis and evaluation of these compounds indicate potential applications in cancer treatment, with variations in substituents affecting their cytotoxic effectiveness. Such studies are pivotal for the development of new chemotherapeutic agents (Stolarczyk et al., 2018).

Antioxidant and Anticorrosive Applications

Pyrimidine-5-carboxylate derivatives have been synthesized and evaluated as antioxidants and corrosion inhibitors for diesel motor oils. The research demonstrates the compound's utility beyond pharmaceuticals, showing its effectiveness in enhancing the longevity and efficiency of motor oils. This broadens the scope of applications for pyrimidine derivatives in industrial contexts (Hassan et al., 2010).

Material Science Applications

The synthesis of novel organic-soluble polyamide-imides (PAIs) incorporating the pyrimidine structure, which includes flexible ether and sulfide links, electron-withdrawing trifluoromethyl groups, and ortho-phenylene units, has been explored. These PAIs exhibit exceptional solubility, thermal stability, and optical properties, indicating potential applications in the development of advanced materials for electronics and optics (Shockravi et al., 2009).

Eigenschaften

IUPAC Name |

5-chloro-2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N3OS/c1-22-12-18-6-8(14)10(20-12)11(21)19-9-5-3-2-4-7(9)13(15,16)17/h2-6H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDCWDIITNGLRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-{[3-(trifluoromethyl)phenyl]methylidene}-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2648657.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2648658.png)

![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2648661.png)

![N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide](/img/structure/B2648663.png)

![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2648668.png)